Oleoyl-d-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

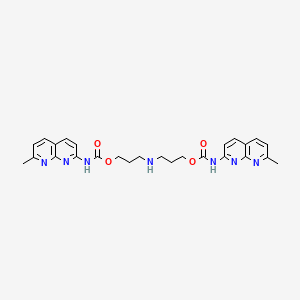

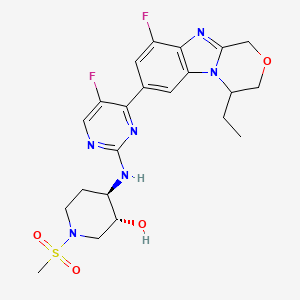

Oleoyl-d-lysine is a bioactive lipid compound known for its potent inhibitory effects on the glycine transporter 2 (GlyT2). This compound is metabolically stable, permeable to the blood-brain barrier, and has shown significant analgesic properties in animal models of neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoyl-d-lysine is synthesized by conjugating a lysine head group in the d-configuration to an oleoyl tail. This process is based on the structure of the endogenous lipid, N-arachidonyl glycine . The synthetic route involves the following steps:

Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an oleoyl chloride intermediate.

Conjugation with d-Lysine: The oleoyl chloride intermediate is then reacted with d-lysine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation of Oleic Acid: Large quantities of oleic acid are activated using industrial-grade coupling reagents.

Large-Scale Conjugation: The activated oleic acid is then conjugated with d-lysine using automated reactors to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Oleoyl-d-lysine undergoes various chemical reactions, including:

Oxidation: The oleoyl tail can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The lysine head group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

Oxidation Products: Hydroperoxides and other oxidized derivatives.

Reduction Products: Saturated derivatives of this compound.

Substitution Products: Various derivatives with modified lysine head groups.

Scientific Research Applications

Oleoyl-d-lysine has a wide range of scientific research applications:

Mechanism of Action

Oleoyl-d-lysine exerts its effects by selectively inhibiting the glycine transporter 2 (GlyT2). The compound binds to an allosteric site on GlyT2, leading to increased synaptic concentrations of glycine . This prolonged activation of glycine receptors reduces the firing of excitatory pain-projecting neurons, thereby providing analgesia . The molecular targets involved include the transmembrane domains and extracellular loops of GlyT2 .

Comparison with Similar Compounds

Similar Compounds

N-arachidonyl glycine: An endogenous lipid with similar inhibitory effects on GlyT2.

Oleoyl-l-carnitine: Another lipid-based GlyT2 inhibitor with a different head group.

Uniqueness of Oleoyl-d-lysine

This compound is unique due to its high metabolic stability, blood-brain barrier permeability, and potent analgesic properties . Unlike other GlyT2 inhibitors, it has a favorable safety profile with minimal side effects .

Properties

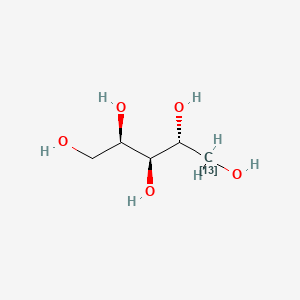

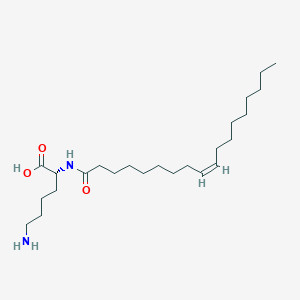

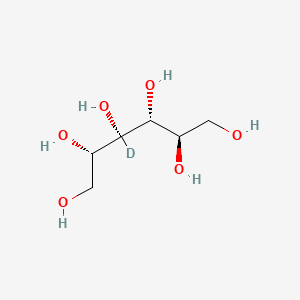

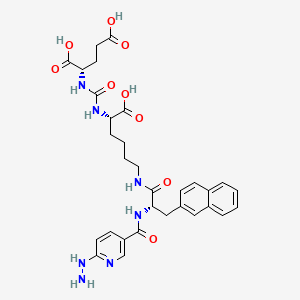

Molecular Formula |

C24H46N2O3 |

|---|---|

Molecular Weight |

410.6 g/mol |

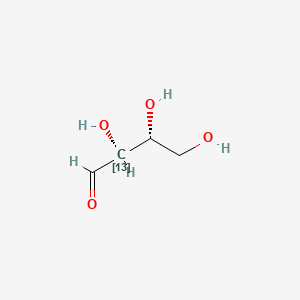

IUPAC Name |

(2R)-6-amino-2-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |

InChI |

InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1 |

InChI Key |

JJUHWJQHBPFMJW-MZMPXXGTSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

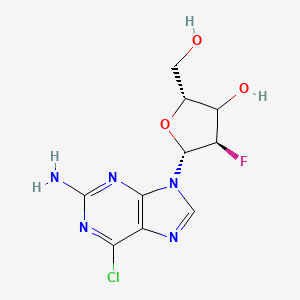

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)